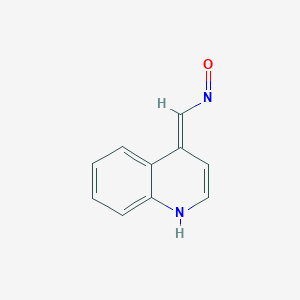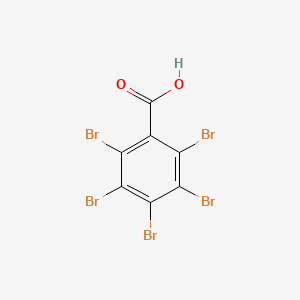![molecular formula C20H22N4O2 B8049176 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8049176.png)
6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one involve specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may include various steps such as acid digestion, microwave digestion, and other chemical reactions to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using advanced chemical processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards. The specific details of these industrial methods are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in industrial processes and the production of various chemical products.
Mécanisme D'action
The mechanism of action of 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one can be identified using PubChem’s similarity search tools. These compounds may share structural similarities and exhibit comparable chemical properties .
Uniqueness
This compound may have unique features that distinguish it from other similar compounds. These features could include specific functional groups, molecular configurations, or unique biological activities .
Conclusion
This compound is a versatile compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable entity for various research and industrial purposes.
Propriétés
IUPAC Name |
6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-3-14(4-6-15)19-21-18-8-7-16(26-2)13-17(18)20(25)22-19/h3-8,13H,9-12H2,1-2H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYJMKSCOZXJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=O)C4=C(N3)C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=O)C4=C(N3)C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-methyl-1,2-oxazol-3-yl)amino]-N-propan-2-ylpropanamide](/img/structure/B8049128.png)

![4-[2-[(4-Anilinopyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B8049138.png)
![4-fluoro-N-[6-(pyridin-4-ylmethylamino)pyridin-3-yl]benzamide](/img/structure/B8049150.png)




![Carbamic acid, N-(2-hydroxyethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8049165.png)


![[1,4'-Bipiperidine]-3-carboxylic acid, 1'-(9-anthracenylcarbonyl)-, (3R)-](/img/structure/B8049177.png)
